Iromycin A
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Overview
Description
Iromycin A is a member of a new family of rare pyridone metabolites isolated from the bacterium Streptomyces sp. This compound has garnered significant interest due to its unique structure and biological activities, particularly its ability to inhibit nitric oxide synthases (NOS), which are enzymes responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes .
Mechanism of Action
Target of Action
Iromycin A primarily targets Nitric Oxide Synthases (NOS) . NOS is a protein family that produces nitric oxide (NO), a crucial second messenger in various physiological processes. Notably, this compound selectively inhibits endothelial NOS rather than neuronal NOS .
Mode of Action
This compound interacts with its targets by acting as an inhibitor of NOS . By inhibiting endothelial NOS, it prevents the production of nitric oxide, thereby affecting the signaling pathways that rely on this second messenger .
Biochemical Pathways
The inhibition of NOS by this compound affects the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological functions, including neurotransmission, host defense, and the cardiovascular system. Overproduction of NO can lead to harmful pathological processes like septic/cytokine-induced circulatory shock and chronic inflammatory diseases .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The inhibition of NOS by this compound leads to a decrease in the production of nitric oxide . This can have significant molecular and cellular effects, particularly in signaling pathways that rely on nitric oxide as a second messenger .
Action Environment
The environment in which this compound acts can influence its efficacy and stability It’s worth noting that the effectiveness of any compound can be influenced by various factors, including pH, temperature, and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
Iromycin A interacts with nitric oxide synthases (NOS), a protein family that produces nitric oxide (NO), a crucial second messenger . It selectively inhibits endothelial NOS (eNOS) over neuronal NOS (nNOS) .
Cellular Effects
This compound’s inhibition of eNOS impacts various cellular processes. By inhibiting NO production, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of eNOS, thereby reducing the production of NO . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the nitric oxide signaling pathway, where it interacts with eNOS . Its inhibition of eNOS can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iromycin A involves a convergent approach that includes the formation of pyridone rings. One method starts with the ammonolysis of α-pyrones or the reaction of enamines of β-ketoesters with malonic acid derivatives. This process involves several steps, including the formation of intermediates such as 4-acetoxy-3,6-dimethyl-5-propylpyran-2-one and 6-methylpyridone .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces sp. strains. The fermentation conditions are optimized to maximize the yield of this compound, followed by extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Iromycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Iromycin A has a wide range of scientific research applications:
Chemistry: It is used as a biochemical tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is used to investigate the role of nitric oxide in cellular signaling and to study the effects of NOS inhibition on various biological processes.
Comparison with Similar Compounds
Similar Compounds
Prenylpyridones A and B: These are new antimalarial compounds discovered from Streptomyces sp.
Other Pyridone Metabolites: Various pyridone metabolites from microbial sources exhibit different biological activities, including antimicrobial properties and inhibition of mitochondrial electron transport.
Uniqueness of Iromycin A
This compound is unique due to its selective inhibition of endothelial NOS, which sets it apart from other pyridone metabolites that may target different enzymes or exhibit different biological activities. This selectivity makes this compound a valuable tool for studying nitric oxide-related pathways and for developing targeted therapies .
Properties
CAS No. |
213137-53-2 |
---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+ |
InChI Key |
HVAVEUHAOCVIPN-DTCTWCMCSA-N |
Isomeric SMILES |
CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C |
SMILES |
CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C |
Canonical SMILES |
CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C |
Synonyms |
NK 26588 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iromycin A and where is it found?
A1: this compound is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []
Q2: How does this compound exert its biological activity?
A2: this compound acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, this compound displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []
Q3: How is this compound biosynthesized?
A3: Research suggests that this compound biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []
Q4: Has the structure of this compound been confirmed synthetically?
A4: Yes, the total synthesis of this compound has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield this compound. [, , ]
Q5: Does this compound have any other potential applications besides NOS inhibition?
A6: Research indicates that this compound might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that this compound might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of this compound in plant-microbe interactions, though further investigation is needed.
Q6: Are there any new analogs of this compound?
A7: Yes, research has identified new this compound analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring this compound analogs for various therapeutic applications.
Q7: What analytical techniques are used to study this compound?
A8: Several analytical techniques have been employed in this compound research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of this compound and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating this compound's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of this compound. []
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